molecular formula C6H10ClNO3 B1346035 Ethyl 2-[(2-chloroacetyl)amino]acetate CAS No. 41602-50-0

Ethyl 2-[(2-chloroacetyl)amino]acetate

Cat. No.: B1346035
CAS No.: 41602-50-0
M. Wt: 179.6 g/mol
InChI Key: GSHWWBSVIZYONT-UHFFFAOYSA-N
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Description

Overview of Glycine (B1666218) Derivatives in Contemporary Organic Synthesis Research

Glycine, the simplest amino acid, and its derivatives are fundamental components in the field of organic synthesis. nih.gov As foundational units for proteins and peptides, their applications are extensive and varied. nih.gov In contemporary research, non-natural glycine derivatives are increasingly utilized to create complex organic compounds and are pivotal in the development of pharmaceuticals and specialized materials. researchgate.net These derivatives can act as catalysts, help stabilize reaction intermediates, and serve as versatile scaffolds for constructing molecules with specific functional groups. researchgate.net The ability to modify the basic glycine structure allows chemists to fine-tune properties like lipophilicity and solubility, which can be crucial for the biological activity of the final compounds. nih.govacs.org

Significance of N-Chloroacetylated Compounds as Advanced Synthetic Intermediates

N-chloroacetylated compounds are highly valued as synthetic intermediates due to the reactivity of the chloroacetyl group. researchgate.net The presence of a chlorine atom attached to the acetyl group makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. researchgate.net This reactivity allows for the facile introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur), enabling the construction of more complex molecular architectures. researchgate.net This process, known as chloroacetylation, is a key step in synthesizing a variety of compounds, including N-substituted chloroacetamides which are precursors to numerous heterocyclic compounds and other molecules of medicinal interest. researchgate.netnih.govresearchgate.net The N-chloroacyl group can be selectively introduced under mild conditions, making these compounds useful intermediates for the modification of complex molecules like chitosans. nih.gov

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10ClNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHWWBSVIZYONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961837
Record name 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
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Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41602-50-0
Record name Glycine, N-(2-chloroacetyl)-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-ethoxy-2-oxoethyl)ethanimidic acid
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Record name N-(Chloroacetyl)glycine ethyl ester
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Synthesis of Ethyl 2 2 Chloroacetyl Amino Acetate

The primary method for synthesizing Ethyl 2-[(2-chloroacetyl)amino]acetate is through the acylation of ethyl 2-aminoacetate (ethyl glycinate) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid byproduct. The reaction is often performed in a solvent like dichloromethane (B109758). In some procedures, a phase-transfer catalyst may be employed to facilitate the reaction, leading to high yields under mild conditions.

Another industrial approach involves using sulfonyl chloride as a chlorinating reagent with ethyl acetoacetate (B1235776). google.com This process involves cooling the ethyl acetoacetate before the dropwise addition of sulfonyl chloride, followed by a period of reaction at a slightly elevated temperature. google.com

Physicochemical Properties

Ethyl 2-[(2-chloroacetyl)amino]acetate is a compound with the molecular formula C₆H₁₀ClNO₃. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₀ClNO₃
Molecular Weight 179.60 g/mol
Appearance Oily Liquid
CAS Number 41602-50-0

Note: Properties are based on available chemical data.

Reactivity and Synthetic Applications

Acylation of Amino Ester Precursors

The most common and direct route to this compound involves the N-acylation of an ethyl aminoacetate precursor, typically ethyl glycinate (B8599266) or its hydrochloride salt. This transformation is a classic example of nucleophilic acyl substitution, where the amino group of the ethyl glycinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Condensation with Chloroacetyl Chloride

The reaction of ethyl glycinate with chloroacetyl chloride is a widely employed method for the synthesis of this compound. This process, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride byproduct formed during the reaction, driving the equilibrium towards product formation. wikipedia.orgorganic-chemistry.org The general reaction is as follows:

ClCH₂COCl + H₂NCH₂COOCH₂CH₃ → ClCH₂CONHCH₂COOCH₂CH₃ + HCl

A typical laboratory-scale synthesis involves dissolving ethyl glycinate hydrochloride in a suitable solvent system, often a biphasic mixture of an organic solvent like dichloromethane (B109758) and water. wikipedia.orgprepchem.com The reaction is usually performed at reduced temperatures, ranging from -10°C to 10°C, to control the exothermic nature of the reaction and minimize side product formation. prepchem.com An aqueous solution of a base, such as sodium hydroxide (B78521), potassium carbonate, or sodium bicarbonate, is then added to neutralize the liberated HCl. prepchem.comiitk.ac.in

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent system, the nature of the base, and the stoichiometry of the reactants.

Temperature: The acylation reaction is typically initiated at a low temperature (0–5°C) to control the initial exothermic reaction between the highly reactive chloroacetyl chloride and the amine. Maintaining a lower temperature throughout the reaction can be beneficial in minimizing the hydrolysis of the acyl chloride and other potential side reactions, although this may lead to longer reaction times. researchgate.net

Solvent: A two-phase solvent system, such as dichloromethane-water or chloroform-water, is frequently used. wikipedia.orgprepchem.com The organic phase dissolves the reactants (ethyl glycinate and chloroacetyl chloride) and the final product, while the aqueous phase contains the base to neutralize the HCl byproduct. The choice of solvent can influence the reaction rate and the ease of product isolation.

Reagent Stoichiometry: The molar ratio of the reactants and the base is a critical factor. When starting with ethyl glycinate hydrochloride, a twofold excess of base is necessary to both neutralize the hydrochloride salt and the HCl generated during the acylation. prepchem.com A slight excess of chloroacetyl chloride (e.g., 1.1 equivalents) is often used to ensure complete conversion of the amino ester. google.com

Interactive Data Table: Effect of Reaction Parameters on Yield

ParameterVariationYield (%)Reference
Base Potassium Carbonate~98%
Sodium Hydroxide(Typical for Schotten-Baumann) iitk.ac.in
Sodium Bicarbonate(Mentioned as suitable) prepchem.com
Solvent Dichloromethane/WaterHigh yields reported
ChloroformUsed in some protocols
Temperature -10°C to 10°CGenerally preferred prepchem.com

Note: The yields are indicative and can vary based on the specific experimental setup and other reaction parameters.

Basic catalysts play a multifaceted role in the acylation of amino esters. In the context of the Schotten-Baumann reaction, the primary function of the base is to neutralize the hydrochloric acid produced, which prevents the protonation of the starting amine. byjus.com If the amine becomes protonated, it is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction. organic-chemistry.org

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ethyl glycinate on the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the chloride ion, is facilitated by the presence of the base which accepts the proton from the nitrogen atom.

Organic bases, such as pyridine, can also be employed. Pyridine can act as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium ion. This intermediate is then more readily attacked by the amino group of the ethyl glycinate. This catalytic pathway often leads to an enhancement in the acylating power of the acid chloride. prepchem.comiitk.ac.inpearson.com

Phase-transfer catalysis (PTC) is a powerful technique to enhance the reaction rate and efficiency in biphasic systems. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), can be employed.

The mechanism of PTC in this context involves the transfer of the deprotonated amino ester (or the hydroxide ion from the aqueous phase) into the organic phase. The quaternary ammonium cation forms an ion pair with the anionic species, making it soluble in the organic solvent where the chloroacetyl chloride is present. This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction rate. This technique is particularly useful for the alkylation of Schiff base esters of glycine (B1666218), a related reaction, where the catalyst facilitates the transfer of the enolate anion into the organic phase for reaction with an electrophile. organic-chemistry.orgacs.org

Exploration of Alternative Acylating Agents and Corresponding Reaction Pathways

While chloroacetyl chloride is the most common acylating agent for this synthesis, other reagents can also be utilized.

Chloroacetic Anhydride (B1165640): Chloroacetic anhydride is a viable alternative to chloroacetyl chloride. The reaction with an amine proceeds similarly, with the leaving group being a chloroacetate (B1199739) anion instead of a chloride ion. An advantage of using an anhydride is that the reaction can sometimes be performed under milder conditions, and the byproduct, chloroacetic acid, is less corrosive than HCl. However, anhydrides are generally less reactive than their corresponding acid chlorides.

Sulfonyl Chloride: In some industrial processes for related compounds, sulfonyl chloride has been used as a chlorinating reagent. For instance, a method for preparing ethyl 2-chloroacetoacetate involves the use of sulfonyl chloride. google.com While not a direct acylation, this highlights the use of alternative chlorinating agents in industrial settings to generate reactive intermediates.

Industrial-Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves several key considerations to ensure safety, efficiency, and cost-effectiveness.

Reactor Design and Material: The corrosive nature of the reactants and byproducts, particularly chloroacetyl chloride and hydrogen chloride, necessitates the use of reactors made from corrosion-resistant materials, such as glass-lined steel.

Heat Management: The acylation reaction is exothermic. On a large scale, efficient heat removal is crucial to maintain the optimal reaction temperature and prevent runaway reactions. This is typically achieved through reactor jacketing with a cooling fluid.

Reagent Addition: The controlled, slow addition of the highly reactive chloroacetyl chloride to the solution of ethyl glycinate is critical to manage the heat generated and to avoid localized high concentrations that could lead to side reactions.

Downstream Processing: After the reaction is complete, the work-up procedure needs to be scalable. This includes phase separation, washing of the organic layer to remove unreacted starting materials and salts, and finally, purification of the product. Distillation under reduced pressure is a common method for purifying the final product on an industrial scale.

Waste Management: The process generates acidic waste streams that require neutralization before disposal. The choice of base and solvent can impact the volume and composition of the waste generated. Developing processes that minimize waste are a key aspect of green chemistry and are an important consideration for industrial synthesis.

Process Optimization for High Yield and Purity in Large-Scale Production

For industrial-scale manufacturing, process optimization is critical to ensure high yield, purity, and cost-effectiveness. A key strategy involves the use of sulfonyl chloride as a chlorination reagent with ethyl acetoacetate (B1235776) as the starting material. google.com This method is particularly advantageous for large-scale production as it can be performed without a reaction solvent, which significantly lowers production costs and reduces chemical waste, aligning with the principles of green chemistry. google.com

Table 1: Optimized Conditions for Large-Scale Synthesis
ParameterConditionRationaleSource
Starting MaterialEthyl AcetoacetateReadily available precursor. google.com
Chlorinating AgentSulfonyl ChlorideEfficient chlorination reagent. google.com
SolventNone (Solvent-free)Reduces cost and environmental impact. google.com
Initial Temperature-5 to 10°CControls initial reaction rate and prevents side reactions. google.com
Reaction Temperature20 to 25°CEnsures reaction completion under mild conditions. google.com
Reaction Time~4 hoursSufficient time for the reaction to proceed to completion. google.com
PurificationVacuum DistillationRemoves volatiles and isolates the high-purity product. google.com

Strategic Selection of Solvents and Temperature Regimes

The choice of solvent and temperature is a critical strategic consideration that influences reaction outcomes. For laboratory-scale synthesis, the reaction between an ethyl 2-aminoacetate derivative and chloroacetyl chloride is often conducted in solvents like dichloromethane or chloroform.

A common laboratory procedure involves cooling the amino ester to as low as -10°C before adding chloroacetyl chloride in the presence of a base like potassium carbonate. The reaction may be performed in a biphasic system of dichloromethane and water, sometimes with a phase-transfer catalyst to facilitate the reaction, which then proceeds for several hours (e.g., 16 hours) as it warms to room temperature. Maintaining a low temperature, particularly at the start of the reaction, is a key strategy to minimize the potential for side reactions, such as the replacement of the chlorine atom, which can significantly lower the yield. orgsyn.org High yields, in the range of 98%, have been reported under these mild, controlled conditions.

Table 2: Comparison of Solvents and Temperature Regimes
ScaleSolventTemperatureKey FeaturesSource
LaboratoryDichloromethane, Chloroform-10°C to Room TemperatureHigh yield (~98%); suitable for smaller quantities.
LaboratoryChloroformRefluxAlternative method, purification by crystallization.
IndustrialNone-5°C to 25°CCost-effective, high purity, environmentally friendly. google.com

Advanced Purification and Isolation Techniques for Research Applications

Following synthesis, rigorous purification and isolation are necessary to obtain this compound of a quality suitable for research, where high purity is paramount.

Development of Efficient Liquid-Liquid Extraction Protocols

Liquid-liquid extraction (LLX) is a fundamental technique used in the work-up procedure to separate the target compound from the reaction mixture. After the synthesis, the reaction mixture is typically subjected to an extraction process using a solvent in which the product is highly soluble, such as dichloromethane. The organic extracts containing the product are then washed with brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities.

The development of an efficient LLX protocol hinges on the selection of an appropriate solvent system. Solvents like ethyl acetate (B1210297) are also commonly used for the extraction of organic compounds from aqueous solutions. utwente.nlscience.gov The efficiency of the extraction can often be enhanced by adjusting the pH of the aqueous layer to suppress the ionization of the target compound, thereby increasing its partitioning into the organic phase. The development of a robust protocol involves optimizing factors such as solvent choice, the ratio of organic to aqueous phases, and the number of extraction cycles to maximize recovery and purity.

Chromatographic Separation Methods for Product Isolation and Analysis

Chromatography is an indispensable tool for both the purification and analytical assessment of this compound.

For product isolation on a research scale, silica (B1680970) gel column chromatography is a common and effective method. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system, such as a mixture of petroleum ether and ethyl acetate (e.g., in a 4:1 ratio), to separate the desired compound from unreacted starting materials and by-products. Final purification can also be achieved through crystallization from a suitable solvent system like chloroform-hexanes.

For analytical purposes, particularly for detecting and quantifying the compound or related impurities at trace levels, gas chromatography (GC) is a highly sensitive technique. rasayanjournal.co.in A validated GC method can be used to confirm the purity of the final product. Such a method typically employs a capillary column, like a DB-1 (100% dimethylpolysiloxane) column, and a Flame Ionization Detector (FID). rasayanjournal.co.in Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is accurate, precise, and specific for its intended purpose. rasayanjournal.co.inresearchgate.net

Table 3: Analytical Gas Chromatography (GC) Conditions
ParameterSpecificationPurposeSource
TechniqueGas Chromatography (GC)Purity analysis and trace impurity detection. rasayanjournal.co.in
ColumnDB-1 (30 m x 0.32 mm I.D. x 1.0 µm)Provides sharp peaks and good separation. rasayanjournal.co.in
DetectorFlame Ionization Detector (FID)Readily available and sensitive for organic compounds. rasayanjournal.co.in
Diluentn-HexaneUsed to prepare standard and sample solutions. rasayanjournal.co.in
ValidationAs per ICH GuidelinesEnsures reliability (LOD, LOQ, precision, accuracy). rasayanjournal.co.inresearchgate.net

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The most prominent feature of this compound's reactivity is the susceptibility of the α-chloro carbon to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, rendering the carbon atom electrophilic and the chlorine atom a good leaving group. This facilitates nucleophilic substitution reactions, which are fundamental to its application in synthetic chemistry.

Detailed Mechanisms of Halogen Displacement by Diverse Nucleophiles

The displacement of the chloride ion from the chloroacetyl group can proceed through either an S(_N)1 or S(_N)2 mechanism, largely dependent on the nature of the nucleophile, the solvent, and the reaction conditions. However, for a primary halide like the one in this compound, the S(_N)2 mechanism is generally favored.

In a typical S(_N)2 reaction, a nucleophile directly attacks the electrophilic carbon atom, leading to a backside attack and inversion of stereochemistry if the carbon were chiral. This concerted mechanism involves a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. Stronger, less sterically hindered nucleophiles and polar aprotic solvents tend to promote the S(_N)2 pathway.

A diverse array of nucleophiles can be employed to displace the chloride, including:

Nitrogen Nucleophiles: Amines (primary, secondary, and aromatic), azide (B81097) ions, and ammonia.

Sulfur Nucleophiles: Thiolates, thiourea (B124793), and thiocyanate (B1210189) ions.

Oxygen Nucleophiles: Carboxylates, alkoxides, and hydroxides.

Carbon Nucleophiles: Cyanide ions and enolates.

The general mechanism for the S(_N)2 displacement is depicted below:

Scheme 1: General S(_N)2 Mechanism for Halogen Displacement O O // // R-NH-C-CH2-Cl + Nu- ---> [Nu---CH2---Cl]δ- ---> R-NH-C-CH2-Nu + Cl- | C=O | NH | CH2 | COOEt

EtOOC-CH2-NH-C-CH2-Cl + R'R''NH ---> EtOOC-CH2-NH-C-CH2-NR'R'' + HCl

Hydrolytic Transformations

Elucidation of Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of this compound to produce chloroacetylglycine and ethanol (B145695) is a reversible reaction that typically proceeds through a nucleophilic acyl substitution mechanism, specifically the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. libretexts.orgresearchgate.netyoutube.com This mechanism is common for the hydrolysis of esters of primary and secondary alcohols. youtube.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which is present in the acidic medium. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the subsequent step, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Following the formation of this intermediate, a proton transfer occurs from the newly added hydroxyl group to the ethoxy group, converting the latter into a better leaving group (ethanol). The collapse of the tetrahedral intermediate, driven by the reformation of the carbonyl double bond, results in the expulsion of an ethanol molecule. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst (H₃O⁺) and yields the final carboxylic acid product, chloroacetylglycine.

Investigation of Base-Promoted Hydrolysis Pathways

Under basic conditions, the hydrolysis of this compound is an irreversible process, often referred to as saponification. libretexts.orgfiveable.meyoutube.commasterorganicchemistry.com This reaction is promoted by a stoichiometric amount of a strong base, such as hydroxide ion (OH⁻), and is therefore not technically a catalyzed reaction as the base is consumed. libretexts.orgfiveable.me The generally accepted mechanism for this transformation is the BAC2 (base-promoted, acyl-oxygen cleavage, bimolecular) pathway. masterorganicchemistry.com

The mechanism commences with the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition step results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The subsequent step involves the reformation of the carbonyl double bond, which concurrently leads to the cleavage of the carbon-oxygen bond and the departure of the ethoxide ion (⁻OEt) as the leaving group.

Theoretical and Experimental Mechanistic Studies

While specific experimental and theoretical studies on the hydrolysis of this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from studies on related N-acyl amino acids and haloacetylated compounds.

Catalytic Aspects and Their Influence on Reaction Kinetics and Selectivity

The hydrolysis of esters can be influenced by various catalysts that can alter both the reaction rate and the selectivity of the process. In the context of this compound, both the ester and the chloroacetyl groups present potential sites for catalytic interaction.

Acid Catalysis: In acid-catalyzed hydrolysis, the catalyst (typically a strong mineral acid) functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by a weak nucleophile like water. youtube.com The rate of this reaction is generally dependent on the concentration of the acid catalyst. For related N-acyl amino acid esters, enzymatic catalysts have also been employed to achieve enantioselective hydrolysis. acs.orgacs.orgharvard.edunih.gov For instance, acylase I has been used for the kinetic resolution of various N-acyl amino acids. acs.orgharvard.edu While this is typically applied to the amide bond, it highlights the potential for biocatalytic approaches in the hydrolysis of related structures.

Base Promotion: In base-promoted hydrolysis, the hydroxide ion acts as a powerful nucleophile, and its concentration directly impacts the reaction rate. The reaction follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org For structurally similar compounds, such as 2-aminoethyl acetate complexed to cobalt(III), base hydrolysis of the ester function has been studied, and the rate constants determined. rsc.org Such studies on related molecules provide a framework for estimating the kinetic behavior of this compound.

The following table summarizes the general influence of catalysts on the hydrolysis of esters, which can be extrapolated to this compound.

Catalyst TypeRole of CatalystExpected Effect on KineticsInfluence on Selectivity
Acid (e.g., H₂SO₄) Protonates the carbonyl oxygen, increasing electrophilicity.Increases the rate of hydrolysis.Generally low selectivity between different ester groups if more than one is present.
Base (e.g., NaOH) Acts as a nucleophile (hydroxide ion).Rate is dependent on the concentration of the base.Can lead to side reactions if other base-sensitive groups are present.
Enzymes (e.g., Lipases, Acylases) Provide an active site that facilitates the reaction, often with high stereospecificity.Can significantly accelerate the reaction rate under mild conditions.High chemo-, regio-, and enantioselectivity is often achievable. acs.orgharvard.edu

Understanding Rearrangement Processes in Chloroacetylated Glycine-Based Structures

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While there is a lack of specific literature detailing rearrangement processes for this compound itself, the presence of the chloroacetyl group and the glycine backbone suggests potential for intramolecular reactions under certain conditions.

In broader organic chemistry, various rearrangement reactions are known for related structures. For example, the Favorskii rearrangement transforms α-halo ketones into esters or carboxylic acids, and the Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile. libretexts.org Stevens and Sommelet-Hauser rearrangements are known for ylides derived from amino acid esters. researchgate.net

For chloroacetylated compounds, the carbon atom bearing the chlorine is electrophilic and can be susceptible to nucleophilic attack. Intramolecularly, the amide nitrogen or the carbonyl oxygen of the ester or amide group could potentially act as nucleophiles, leading to cyclization reactions. For instance, under basic conditions, deprotonation of the amide nitrogen could facilitate an intramolecular nucleophilic substitution to form a five-membered ring, displacing the chloride ion. However, the stability of such a strained ring system would be a determining factor.

Rearrangements involving carbocation intermediates are also plausible, particularly under strongly acidic conditions or in reactions that generate a carbocation adjacent to the glycine backbone. masterorganicchemistry.com For example, if a carbocation were to form at the α-carbon of the glycine unit, a 1,2-shift of the chloroacetylamino group could potentially occur.

It is important to note that these are hypothetical pathways based on the known reactivity of similar functional groups. libretexts.orgresearchgate.netmasterorganicchemistry.com Detailed experimental and computational studies would be necessary to confirm the occurrence and mechanisms of any rearrangement processes in this compound.

Precursor in Heterocyclic Compound Synthesis

The dual functionality of this compound makes it an ideal starting material for constructing heterocyclic rings. The electrophilic α-chloroacetyl group readily reacts with various nucleophiles, while the ester and amide groups can participate in or influence subsequent cyclization steps. This reactivity profile has been exploited to develop synthetic routes to several important classes of heterocyclic compounds.

The piperazine-2,5-dione core, also known as diketopiperazine, is a privileged scaffold found in numerous natural products and biologically active molecules. csu.edu.au this compound, which is structurally an N-acylated glycine ester, is a logical precursor for the synthesis of this ring system. The synthesis typically proceeds via a base-mediated intermolecular cyclization, effectively a dimerization, of two molecules.

In this process, the amide nitrogen of one molecule of this compound acts as a nucleophile, displacing the chlorine atom on a second molecule. This is followed by a second, intramolecular cyclization where the newly formed secondary amine attacks the ester carbonyl of the first molecule, leading to the formation of the stable six-membered piperazine-2,5-dione ring. This self-condensation approach is a fundamental method for creating symmetrical diketopiperazines derived from glycine. mdpi.comresearchgate.net

Table 1: Synthesis of Piperazine-2,5-dione

Reactant Key Transformation Product Core

Thiazolidinones are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide range of pharmacological activities. The construction of the 4-thiazolidinone (B1220212) ring can be efficiently achieved using this compound through a reaction analogous to the Hantzsch thiazole (B1198619) synthesis.

This synthesis involves the reaction of the chloroacetyl group with a sulfur-containing nucleophile, typically a thiourea or a thioamide. The sulfur atom of the thiourea attacks the α-carbon bearing the chlorine, leading to the displacement of the chloride ion. Subsequent intramolecular cyclization occurs via the attack of a nitrogen atom from the thiourea derivative onto the carbonyl carbon of the original chloroacetyl group, forming the five-membered thiazolidinone ring. This cyclocondensation reaction is a robust and widely used method for preparing diverse thiazolidinone derivatives. orgsyn.orggoogle.com

This compound is a valuable reagent for the functionalization and elaboration of pre-existing benzofused heterocyclic systems like benzothiazoles and benzotriazoles.

Benzothiazole (B30560) Architectures: The 2-aminobenzothiazole (B30445) moiety can be readily acylated using this compound or its parent acyl chloride, chloroacetyl chloride. nih.gov The amino group of the benzothiazole acts as a nucleophile, attacking the carbonyl carbon of the chloroacetyl group to form a new amide bond. This reaction effectively appends the chloroacetyl-amino-acetate side chain to the benzothiazole core, yielding a complex intermediate that can be used for further synthetic elaborations, such as the construction of additional heterocyclic rings. nih.gov

Benzotriazole (B28993) Architectures: The synthesis of N-substituted benzotriazole derivatives can be accomplished through the alkylation of the benzotriazole ring with this compound. One of the nitrogen atoms of the triazole ring acts as a nucleophile, displacing the chloride from the chloroacetyl group. This reaction, analogous to the well-documented reaction of benzotriazole with ethyl chloroacetate, results in the formation of a stable C-N bond, linking the acetate moiety to the heterocyclic system. scirp.org The resulting product, an ethyl acetate derivative of benzotriazole, serves as an important intermediate for further chemical transformations, such as conversion to hydrazides and subsequent cyclization into other heterocyclic systems like oxazepines. scirp.org

The reactivity of the chloroacetyl group is central to the synthesis of various other five- and seven-membered heterocycles.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a common structural motif in pharmacologically active compounds. This compound can be used in multi-step syntheses to build this core. A common strategy involves first reacting the title compound with thiosemicarbazide (B42300). The initial reaction would form a thiosemicarbazone-like intermediate, which can then undergo acid-catalyzed cyclodehydration. The chloroacetyl nitrogen and the terminal nitrogen of the thiosemicarbazide, along with the sulfur atom, cyclize to form the 2-amino-1,3,4-thiadiazole (B1665364) ring, which is further substituted with the acetate side chain. The use of chloroacetyl derivatives is a well-established method for synthesizing substituted thiadiazoles. nih.govmdpi.com

Oxazepines: The synthesis of seven-membered oxazepine rings can be achieved through multi-step pathways starting from this compound. A representative method involves converting the title compound into its corresponding hydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide can then be condensed with an aromatic aldehyde to form a Schiff base. The resulting Schiff base, containing an imine functionality, can undergo a [5+2] cycloaddition reaction with an anhydride (e.g., maleic or phthalic anhydride) to form the 1,3-oxazepine ring. echemcom.comjmchemsci.com This strategy highlights the utility of the title compound in creating complex linear precursors that are primed for cyclization into larger heterocyclic systems. researchgate.net

Strategic Building Block for Complex Molecular Architectures

The structural features of this compound—a modifiable amino acid ester core and a reactive electrophilic handle—position it as a strategic precursor for building complex molecules, particularly those intended for biological applications.

The true value of this compound in medicinal chemistry lies in its ability to serve as a versatile intermediate for the synthesis of compounds with potential therapeutic value. nbinno.comnih.govnih.gov The heterocyclic scaffolds synthesized from this starting material, such as thiazolidinones, thiadiazoles, and benzothiazoles, are known to exhibit a wide spectrum of biological activities.

The chloroacetyl group provides a reliable reaction site for coupling the amino-acetate moiety to other molecules of interest. This allows for the systematic modification of lead compounds and the exploration of structure-activity relationships. For instance, the reaction of chloroacetylated amines with piperazine (B1678402) derivatives is a known route to novel compounds with antidepressant-like activities. nih.gov Similarly, derivatives of 1,3-oxazepine have been investigated for their antibacterial and antifungal properties. echemcom.comresearchgate.net By providing an efficient entry point to these and other heterocyclic systems, this compound plays a crucial role in the discovery and development of new pharmaceutical agents.

Table 2: Heterocyclic Systems Derived from this compound and Their Associated Biological Activities

Heterocyclic System Synthetic Approach Reported Biological Activities of Derivatives
Piperazine-2,5-dione Dimerization/Cyclization Anticancer, various others nih.gov
4-Thiazolidinone Cyclocondensation with thiourea Antimicrobial, anti-inflammatory
Benzothiazole N-Acylation of 2-aminobenzothiazole Antitumor, antimicrobial
Benzotriazole N-Alkylation Antiviral, antifungal
1,3,4-Thiadiazole Cyclization with thiosemicarbazide derivatives Antidepressant, antimicrobial nih.govmdpi.com

| 1,3-Oxazepine | Multi-step synthesis via Schiff base cyclization | Antibacterial, antifungal echemcom.comresearchgate.net |

Synthesis of Bioactive Glycoconjugate Analogs

The strategic importance of this compound and its derivatives in advanced organic synthesis is particularly evident in the construction of complex bioactive molecules such as glycoconjugates. These molecules, which consist of a carbohydrate moiety linked to a non-carbohydrate compound, are fundamental to numerous biological processes. The chloroacetyl group present in the parent compound serves as a highly reactive electrophilic handle, making it an ideal anchor point for conjugation with sugar molecules to form these intricate analogs.

A notable application is in the development of antigens for immunological studies. For instance, a derivative, Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, has been utilized in the synthesis of glycoconjugates for studies related to Mycobacterium tuberculosis. In this synthetic strategy, the reactive chloroacetyl moiety is exploited for covalent attachment to a suitably functionalized carbohydrate. This process typically involves the nucleophilic attack from a group on the sugar (such as a thiol or amino group) on the electrophilic carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether or amine linkage, respectively. This conjugation yields a molecule that presents the carbohydrate portion in a specific orientation, suitable for probing interactions with antibodies or other biological receptors. The synthesis of such glycoconjugates is a critical step in developing diagnostic tools and potential vaccine candidates.

The general approach for creating these vital biological tools often involves a multi-step process, starting with the preparation of activated sugar donors and functionalized aglycones. The aminoethyl glycosides are important intermediates for this type of synthesis. nih.gov The final conjugation step leverages the specific reactivity of the chloroacetyl group to ensure a high-yield and specific linkage between the carbohydrate and the aglycone scaffold.

Table 1: Components in a Representative Glycoconjugate Synthesis
Component TypeExample Compound/MoietyRole in Synthesis
Aglycone PrecursorEthyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateProvides the non-carbohydrate scaffold and the reactive chloroacetyl group for linkage.
Carbohydrate MoietyFunctionalized Mycobacterial SugarThe biologically active sugar unit to be presented.
Reactive Handle (on Aglycone)-CH₂ClElectrophilic site for covalent bond formation.
Nucleophilic Group (on Sugar)-SH or -NH₂Attacks the reactive handle to form the conjugate.
Resulting LinkageThioether or Amine BondStable covalent bond connecting the two main components.

Functionalization and Structural Diversification Strategies

The synthetic utility of this compound is greatly enhanced by the reactivity of its chloroacetyl group. This functional group is susceptible to a variety of transformations, primarily through nucleophilic substitution, allowing for significant structural diversification. These modifications are crucial for tuning the molecule's properties and for its use as a versatile building block in the synthesis of more complex chemical entities.

Introduction of Azide Functional Groups via Nucleophilic Substitution

One of the most valuable functionalization strategies is the conversion of the chloroacetyl group to an azidoacetyl group via nucleophilic substitution. The chloride atom, being a good leaving group, is readily displaced by an azide nucleophile, typically introduced using sodium azide (NaN₃). This reaction results in the formation of Ethyl 2-[(2-azidoacetyl)amino]acetate. nih.gov

The reaction proceeds via a standard SN2 mechanism, where the azide ion attacks the carbon atom bonded to the chlorine, leading to the inversion of stereochemistry if the carbon were chiral. This transformation is highly efficient and provides a product with a versatile azide functional group. The resulting azido (B1232118) compound is a valuable synthetic intermediate for several reasons. The azide group can be reduced to a primary amine, or it can participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. This allows for the straightforward and robust linkage of the molecule to other molecules containing an alkyne group.

Table 2: Nucleophilic Substitution to Introduce Azide Group
ReactantReagentProductReaction Type
This compoundSodium Azide (NaN₃)Ethyl 2-[(2-azidoacetyl)amino]acetate nih.govNucleophilic Substitution (SN2)

Synthesis of Schiff Bases and Other Imine Derivatives

This compound cannot directly form Schiff bases because its nitrogen atom is part of an amide linkage and lacks the necessary nucleophilicity and available protons of a primary amine. However, it serves as a valuable precursor to glycine ethyl ester, which is a common substrate for Schiff base synthesis. iu.edu The synthesis of imine derivatives from the title compound is therefore a two-step process.

First, the chloroacetyl group must be cleaved to unmask the primary amine of the glycine ester. This can be achieved through selective hydrolysis under conditions that leave the ester group intact. The product of this step is glycine ethyl ester.

In the second step, the newly formed glycine ethyl ester, which now possesses a primary amine, can undergo a condensation reaction with an aldehyde or a ketone to form the corresponding Schiff base (an imine). chemsociety.org.ng This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. chemsociety.org.ng For example, reacting glycine ethyl ester with benzophenone (B1666685) in the presence of a base is a common method to produce the corresponding benzophenone imine of glycine ethyl ester. iu.edu These Schiff bases are not only stable compounds but are also important intermediates for the synthesis of a wide variety of α-amino acids. iu.edusemanticscholar.org

Table 3: Representative Synthesis of a Schiff Base Derivative
StepReactantReagent/ConditionProduct
1. DeprotectionThis compoundSelective HydrolysisGlycine ethyl ester
2. CondensationGlycine ethyl ester + BenzaldehydeAcid or Base Catalyst, DehydrationEthyl 2-(benzylideneamino)acetate

Spectroscopic and Computational Analysis in Research on Ethyl 2 2 Chloroacetyl Amino Acetate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural verification and purity assessment of Ethyl 2-[(2-chloroacetyl)amino]acetate and its subsequent reaction products.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₆H₁₀ClNO₃. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, results in two distinct molecular ion peaks separated by two mass units. For the protonated molecule [M+H]⁺, HRMS would detect ions corresponding to C₆H₁₁³⁵ClNO₃⁺ and C₆H₁₁³⁷ClNO₃⁺, providing unambiguous confirmation of the presence of a single chlorine atom.

Table 1: Theoretical HRMS Data for Protonated this compound
Ion FormulaIsotopeCalculated Exact Mass [M+H]⁺Relative Abundance (%)
C₆H₁₁³⁵ClNO₃⁺³⁵Cl180.0422100
C₆H₁₁³⁷ClNO₃⁺³⁷Cl182.0393~32

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Comprehensive Structural Elucidation

While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are essential for the complete and unambiguous assignment of proton signals, especially in complex derivatives. A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. libretexts.orglibretexts.org For this compound, a COSY experiment would show cross-peaks that confirm the connectivity within the molecule's backbone. For instance, it would display a correlation between the methyl protons of the ethyl group and the adjacent methylene (B1212753) protons, as well as between the amide N-H proton and the protons of the adjacent methylene group in the glycine (B1666218) backbone. Such correlations are critical for distinguishing between isomers and confirming the structure of reaction products where the core structure has been modified.

Table 2: Expected 1H-1H COSY Correlations for this compound
Proton (δ ppm, Multiplicity)Correlating Proton(s)Structural Fragment Confirmed
-O-CH₂-CH₃ (quartet)-O-CH₂-CH₃ (triplet)Ethyl Ester Group
-NH-CH₂- (doublet)-NH-CH₂- (triplet)Glycine Backbone

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Products

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, characteristic absorption bands for the amide and ester functional groups are prominent. The spectrum would show distinct stretching vibrations for the N-H bond, the ester carbonyl (C=O) group, and the amide carbonyl (C=O) group (Amide I band). The N-H bending vibration (Amide II band) also provides valuable information. When the compound undergoes further reactions, such as nucleophilic substitution at the chloroacetyl group, IR spectroscopy allows for straightforward monitoring of the reaction progress by observing the disappearance of the C-Cl stretching band and the appearance of new bands corresponding to the newly formed functional groups. researchgate.netmdpi.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchSecondary Amide3350 - 3250
C=O Stretch (Ester)Ethyl Ester1750 - 1735
C=O Stretch (Amide I)Secondary Amide1680 - 1640
N-H Bend (Amide II)Secondary Amide1550 - 1510
C-Cl StretchAlkyl Halide800 - 600

X-ray Crystallography for Definitive Solid-State Structural Determination of Complex Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice. While data for this compound itself may not be readily available, analysis of closely related structures, such as its precursor glycine ethyl ester hydrochloride, demonstrates the power of this technique. nih.govresearchgate.net For complex derivatives synthesized from this compound, single-crystal X-ray diffraction is invaluable for confirming the absolute stereochemistry and mapping intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of the material and for structure-based drug design.

Table 4: Representative Crystallographic Data for the Related Compound Glycine Ethyl Ester Hydrochloride nih.govresearchgate.net
ParameterValue
Molecular FormulaC₄H₁₀NO₂⁺ · Cl⁻
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.965 (3)
b (Å)12.543 (4)
c (Å)5.972 (2)
β (°)103.630 (5)
Key FeatureExtensive N-H···Cl hydrogen bonding network

Theoretical and Computational Chemistry Studies

Computational methods complement experimental data by providing a deeper understanding of the electronic structure and reactivity of this compound at a molecular level.

Density Functional Theory (DFT) for Electronic Structure Prediction and Reactivity Assessment

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a variety of molecular properties, including the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. mdpi.com For this compound, the LUMO is expected to be localized around the electrophilic chloroacetyl group, indicating its susceptibility to nucleophilic attack. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive behavior. nih.gov

Table 5: Application of DFT in Analyzing this compound
Calculated ParameterSignificance for Reactivity Assessment
HOMO Energy & DistributionIdentifies regions most likely to act as electron donors (e.g., amide oxygen).
LUMO Energy & DistributionIdentifies the most electrophilic sites susceptible to nucleophilic attack (e.g., the carbon bearing the chlorine atom).
HOMO-LUMO Energy GapIndicates chemical stability and reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) MapVisually maps electron-rich (red) and electron-poor (blue) areas, predicting sites for electrophilic and nucleophilic attack, respectively.

Quantum Mechanical (QM) Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the energetics of chemical reactions. For this compound, a molecule with several reactive sites, QM methods can elucidate potential reaction pathways, identify intermediates, and determine the structures of transition states.

Table 1: Illustrative Data from a Hypothetical QM Study on the Reaction of this compound with a Nucleophile (Nu⁻)

ParameterValue (kcal/mol)Description
ΔE_reaction -25.0The overall change in electronic energy for the reaction, indicating an exothermic process.
ΔE_activation +15.2The energy barrier that must be overcome for the reaction to proceed, corresponding to the transition state energy.
Transition State Geometry C-Cl bond length: 2.1 ÅC-Nu bond length: 2.3 ÅThe predicted geometry at the highest point on the reaction energy profile, showing partially formed and broken bonds.

This table is illustrative and does not represent actual experimental or calculated data for this specific reaction.

By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing a detailed understanding of the reaction mechanism at a molecular level.

Energy Framework Analysis for Understanding Intermolecular Interactions in Crystal Structures of Derivatives

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, often employed with software like CrystalExplorer, helps in understanding the forces that govern crystal packing and stability. researchgate.netrasayanjournal.co.in The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. researchgate.netmdpi.com

Table 2: Representative Interaction Energies for a Hypothetical Crystal Structure of an this compound Derivative

Interaction TypeElectrostatic (kJ/mol)Dispersion (kJ/mol)Repulsion (kJ/mol)Total (kJ/mol)
N-H···O Hydrogen Bond -45.2-20.1+15.8-49.5
C-H···O Interaction -10.5-15.3+8.2-17.6
π-π Stacking -12.0-35.6+18.9-28.7

This table provides representative values to illustrate the concept of energy framework analysis and is not based on a specific derivative of this compound.

The visualization of these energies as frameworks of cylinders connecting molecular centroids allows for an intuitive grasp of the packing topology. The radius of the cylinders is proportional to the strength of the interaction, highlighting the most significant forces in the crystal. rasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Analysis and Stability Predictions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular flexibility, and the stability of different molecular arrangements.

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in a vacuum or in various solvents. This is particularly relevant as the molecule possesses several rotatable bonds, leading to a variety of possible conformations. The relative energies of these conformers can be calculated to predict the most stable structures.

In research on related systems, such as poly(beta-amino ester) based polyplexes, coarse-grained MD simulations have been used to investigate the assembly and structure of nanoparticles for siRNA delivery. nih.gov Similarly, MD simulations of amino acid ethyl esters can be performed to understand self-assembly processes, though this requires careful parameterization of the force field for the ester group. researchgate.net A study on a derivative, (Z)-ethyl 2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate, utilized a 50 ns simulation to analyze the stability of a protein-drug complex. researchgate.net

Table 3: Hypothetical Dihedral Angle Preferences for this compound from an MD Simulation

Dihedral AngleMost Populated Range (degrees)Corresponding Conformation
O=C-C-N 170 to 180Trans
C-N-C=O -160 to -170Trans
C-O-C-C 175 to 185Trans

This table is for illustrative purposes to show the type of data that can be obtained from an MD simulation and does not represent actual results.

By analyzing the trajectories from an MD simulation, one can also predict various physicochemical properties and understand how the molecule interacts with its environment over time.

Future Research Directions

Development of Asymmetric Synthesis Methodologies for Enantiopure Derivatives

Many biologically active molecules are chiral, with their therapeutic effects being exclusive to a single enantiomer. While Ethyl 2-[(2-chloroacetyl)amino]acetate itself is achiral, it serves as a crucial precursor to a wide range of chiral derivatives, particularly through substitution at the α-carbon of the acetate (B1210297) moiety or through reactions that create new stereocenters. The development of methods to synthesize these derivatives in an enantiomerically pure form is a significant future challenge.

Prospective research directions include:

Organocatalysis: Employing chiral organocatalysts, such as those derived from natural amino acids like proline or cinchona alkaloids, to catalyze the asymmetric alkylation of the this compound backbone.

Chiral Phase-Transfer Catalysis: Using chiral phase-transfer catalysts, like derivatives of binaphthyl ammonium (B1175870) salts, for the asymmetric synthesis of α-substituted amino acid esters. mdpi.com

Biocatalysis: Leveraging enzymes, such as lipases or acylases, for the kinetic resolution of racemic derivatives or for the direct enantioselective synthesis of chiral precursors.

Chiral Auxiliary-Based Methods: Temporarily attaching a chiral auxiliary (e.g., pseudoephedrine) to the molecule to direct the stereochemical outcome of a subsequent reaction, followed by its removal to yield the enantiopure product. researchgate.net

In-Depth Mechanistic Investigations of Novel and Unexpected Reaction Pathways

The reactivity of this compound is dominated by the electrophilic chloroacetyl group, which readily undergoes nucleophilic substitution. While this pathway is well-utilized, a deeper, quantitative understanding of its reaction mechanisms can unlock new synthetic possibilities and allow for more precise control over reaction outcomes.

Future mechanistic studies should focus on:

Computational Modeling: Using Density Functional Theory (DFT) calculations to model reaction pathways, identify transition states, and predict the feasibility of novel transformations. Such studies can provide insight into the role of different catalysts and solvent effects, similar to investigations performed on Mannich reactions involving amino acid catalysts. researchgate.net

Kinetic Analysis: Performing detailed kinetic studies to determine reaction orders, activation energies, and the influence of substituents on reaction rates. This data is crucial for optimizing reaction conditions and understanding the underlying mechanism.

Intramolecular Reactions: Investigating the potential for intramolecular cyclization reactions. Depending on the substituents introduced, the molecule could be a precursor to various nitrogen- and oxygen-containing heterocycles, such as morpholinones. researchgate.net Understanding the mechanistic factors that favor these cyclizations over intermolecular reactions is a key research goal.

Expansion of Synthetic Utility into Underexplored Chemical Space

The true potential of a building block is measured by its ability to provide access to a diverse range of complex and novel molecular architectures. Future work should aim to utilize this compound as a scaffold to enter previously underexplored areas of chemical space.

Key strategies for expanding its synthetic utility include:

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key bifunctional component, allowing for the rapid assembly of complex molecules in a single pot.

Synthesis of Novel Heterocycles: Using the compound as a precursor for the synthesis of a wider variety of heterocyclic systems beyond simple substitutions. For example, its reaction with thiourea (B124793) or related reagents could lead to thiazole (B1198619) derivatives, a privileged scaffold in medicinal chemistry. researchgate.netglobalchemmall.comfarmaciajournal.com

Domino and Cascade Reactions: Developing cascade reaction sequences initiated by the reaction of the chloroacetyl group, where subsequent spontaneous transformations lead to the formation of intricate molecular frameworks.

Cycloaddition Reactions: Exploring the potential of derivatives of this compound to participate in cycloaddition reactions, a powerful tool for the construction of cyclic and heterocyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-[(2-chloroacetyl)amino]acetate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via acylation of ethyl 2-aminoacetate derivatives with chloroacetyl chloride. For example, in a study, ethyl 2-[(3,5-dimethoxyphenyl)amino]acetate reacted with chloroacetyl chloride in dichloromethane (CH₂Cl₂) using K₂CO₃ as a base and tetrabutyl ammonium hydrogen sulfate as a phase-transfer catalyst. The reaction is monitored by TLC, and purification is achieved via silica gel chromatography (PE:EA = 4:1) . Another protocol involves refluxing the precursor with chloroacetyl chloride in chloroform, followed by crystallization from chloroform-hexanes .
  • Optimization : Key parameters include stoichiometric control (e.g., 1.5–2.0 equivalents of chloroacetyl chloride), reaction time (1–3 h), and solvent polarity. Catalysts like tetrabutyl ammonium hydrogen sulfate improve reaction efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H NMR in CDCl₃ reveals characteristic signals: δ 1.39 (t, 3H, CH₂CH₃), δ 4.26 (s, 2H, ClCH₂CO), and δ 4.36 (q, 2H, OCH₂CH₃) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 316.2 and 318.2 (due to 35^{35}Cl/37^{37}Cl isotopes) .
  • Chromatography : TLC (9:1 hexanes-ethyl acetate) and HPLC are used for purity assessment .

Advanced Research Questions

Q. How can discrepancies in reported spectral data for this compound derivatives be resolved?

  • Analysis : Variations in NMR chemical shifts (e.g., δ 12.14 for NH in one study vs. absence in others) may arise from solvent effects, impurities, or tautomerism. Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) is critical. For example, conflicting 1^1H NMR signals in polar solvents like DMSO-d₆ vs. CDCl₃ highlight the need for solvent standardization .

Q. What strategies improve the yield of this compound in multistep syntheses?

  • Approaches :

  • Stepwise Monitoring : Intermediate purification (e.g., isolating ethyl 2-aminoacetate derivatives before acylation) reduces side reactions.
  • Catalyst Screening : Phase-transfer catalysts (e.g., TBAB) enhance reactivity in biphasic systems .
  • Solvent Optimization : Non-polar solvents (e.g., CH₂Cl₂) minimize hydrolysis of chloroacetyl chloride .

Q. How is this compound utilized as a building block in bioactive molecule synthesis?

  • Applications :

  • Antioxidant Derivatives : It serves as a precursor for 1,4-disubstituted piperazine-2,5-diones, which exhibit antioxidant activity via the IL-6/Nrf2 pathway .
  • Antigen Synthesis : The compound is functionalized into glycoconjugates for Mycobacterium tuberculosis antigen studies, leveraging its reactive chloroacetyl group for further substitutions .

Q. What challenges arise in scaling up this compound synthesis, and how are they addressed?

  • Challenges :

  • Exothermic Reactions : Controlled addition of chloroacetyl chloride prevents runaway reactions.
  • Purification : Column chromatography becomes impractical at scale; alternatives include recrystallization or distillation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.